

# LY2452473: A Prostate-Sparing Anabolic Agent A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) **LY2452473** (also known as OPK-88004) with alternative androgenic therapies, focusing on its prostate-sparing effects. The information is supported by experimental data from clinical trials to aid in research and development decisions.

## **Executive Summary**

**LY2452473** is a non-steroidal SARM designed to provide the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects on the prostate.[1] Clinical data suggests that **LY2452473** is effective in increasing lean body mass without adversely affecting the prostate, as evidenced by stable prostate-specific antigen (PSA) levels. This contrasts with traditional Testosterone Replacement Therapy (TRT), which can be associated with an increase in PSA and concerns about prostate health. Another SARM, Enobosarm (GTx-024), also demonstrates a similar tissue-selective profile with a favorable prostate safety profile.

### **Comparative Data on Prostate Effects**

The following table summarizes the quantitative data on the prostate-sparing effects of **LY2452473** compared to Testosterone Replacement Therapy and Enobosarm.



Compoun d	Clinical Trial	Patient Population	Dosage(s)	Change in Prostate- Specific Antigen (PSA)	Incidence of Prostate Cancer	Other Prostate- Related Observations
LY2452473 (OPK- 88004)	Phase II (NCT0249 9497)	Men post- radical prostatecto my for low- grade prostate cancer	1mg, 5mg, 15mg daily for 12 weeks	No participant experience d PSA recurrence.	Not reported (study in patients with a history of prostate cancer).	The study concluded that administrati on of OPK-88004 was safe and not associated with PSA recurrence.
LY2452473	Phase I (NCT0127 5157)	Healthy male volunteers	Up to 75mg	No significant effects on PSA levels. [2]	Not applicable.	-
Testostero ne Replaceme nt Therapy (TRT)	TRAVERS E Study	Men with hypogonad ism and cardiovasc ular disease or increased risk	Transderm al testosteron e gel	Greater increase in PSA levels than placebo (estimated between- group difference of 0.11 ng/mL at 3 months and 0.15 ng/mL at	The incidence of prostate cancer was not significantly different between the testosteron e and placebo groups.	No significant difference in acute urinary retention, invasive prostate procedures , or new pharmacol ogic treatment for lower urinary



				12 months).[3]		tract symptoms compared to placebo. [3]
Enobosarm (GTx-024)	Phase II	Healthy elderly men and postmenop ausal women	3mg daily for 12 weeks	The study highlighted sparing of androgenic tissue related to prostate effects in men.[4][5]	Not reported.	Preclinical studies in rats showed a reduction in prostate size at doses that increased muscle mass.[4]
Enobosarm	Phase 2b (QUALITY Study)	Patients with obesity receiving a GLP-1 receptor agonist	3mg and 6mg daily	No adverse events of increases in prostate-specific antigen in men were reported.  [6]	Not reported.	-

## **Anabolic Effects: A Key Benefit**

While demonstrating a favorable prostate safety profile, **LY2452473** has shown significant anabolic effects.



Compound	Clinical Trial	Patient Population	Dosage(s)	Change in Lean Body Mass	Change in Fat Mass
LY2452473 (OPK-88004)	Phase II (NCT024994 97)	Men post- radical prostatectom y	1mg, 5mg, 15mg daily for 12 weeks	Dose-related increase in whole-body and appendicular lean mass.	Significantly greater decrease in percent body fat than placebo.
Enobosarm (GTx-024)	Phase II	Healthy elderly men and postmenopau sal women	3mg daily for 12 weeks	Statistically significant increase in total lean body mass (average of 1.3 kg ± 0.3 vs. placebo).	Statistically significant decrease in total fat mass at the 3mg dose.[4]

## Experimental Protocols LY2452473 (OPK-88004) Phase II Trial (NCT02499497)

- Objective: To evaluate the safety and efficacy of OPK-88004 in symptomatic, testosteronedeficient men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center trial.
- Participants: 114 men aged 19 years or older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, with undetectable PSA levels for at least two years post-surgery and symptoms of testosterone deficiency.[7]
- Intervention: Participants were randomized to receive placebo, or 1mg, 5mg, or 15mg of OPK-88004 orally once daily for 12 weeks.[7]



- Primary Outcome Measures: The primary outcome was the change in sexual activity score.
   [7]
- Secondary Outcome Measures: Included changes in body composition (lean and fat mass)
  measured by dual-energy X-ray absorptiometry (DXA), muscle strength, physical function,
  and safety, including PSA monitoring.[7]

#### **Testosterone Replacement Therapy (TRAVERSE) Study**

- Objective: To evaluate the cardiovascular safety of testosterone replacement therapy in men with hypogonadism. A secondary objective was to assess prostate safety.
- Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.
- Participants: 5,246 men aged 45 to 80 years with pre-existing or a high risk of cardiovascular disease and at least one symptom of hypogonadism.
- Intervention: Participants were randomized to receive a 1.62% transdermal testosterone gel or a placebo gel daily.
- Prostate Safety Assessment: Prostate-related adverse events, including prostate cancer, were monitored. PSA levels were measured at baseline and at 6, 12, 24, and 36 months.

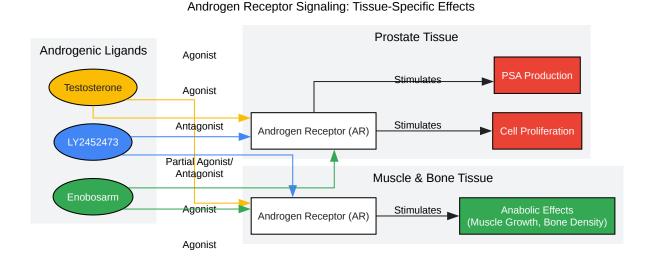
#### **Enobosarm (GTx-024) Phase II Trial**

- Objective: To evaluate the effect of GTx-024 on total lean body mass and physical function in healthy elderly men and postmenopausal women.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[4][5]
- Participants: 120 healthy elderly men (over 60 years) and postmenopausal women.[4][5]
- Intervention: Participants were randomized to receive placebo, or 0.1mg, 0.3mg, 1mg, or 3mg of GTx-024 orally once daily for 12 weeks.
- Primary Outcome Measures: Change in total lean body mass measured by DXA.
- Secondary Outcome Measures: Included physical function, body weight, and safety.



Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway

The diagram below illustrates the differential effects of Testosterone, **LY2452473**, and Enobosarm on the androgen receptor (AR) in prostate tissue versus muscle and bone tissue.



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Caption: Differential Androgen Receptor Signaling

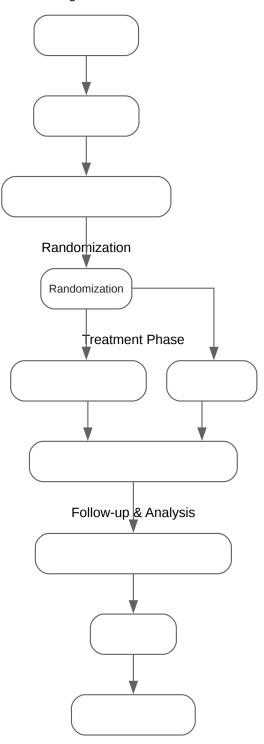
### **Experimental Workflow for a Typical SARM Clinical Trial**

The following diagram outlines a typical workflow for a clinical trial evaluating a SARM like LY2452473.



#### Clinical Trial Workflow for a SARM

#### Screening & Enrollment



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Caption: SARM Clinical Trial Workflow



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